molecular formula C7H16O7 B1430754 Methyl beta-d-glucopyranoside hemihydrate CAS No. 7000-27-3

Methyl beta-d-glucopyranoside hemihydrate

Cat. No. B1430754
CAS RN: 7000-27-3
M. Wt: 212.2 g/mol
InChI Key: QFDRIBVAVJNJDT-DEOAAGHXSA-N
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Description

Methyl-β-D-glucopyranoside hemihydrate is a compound used as a starting material for the biosynthesis of long-chain alkyl glucosides . It is also used as a substrate to identify, differentiate, and characterize β-D-glucosidase . The formation of Methyl β-D-glucopyranoside hemihydrate is stereospecific .


Synthesis Analysis

While specific synthesis methods for Methyl beta-d-glucopyranoside hemihydrate were not found in the search results, it’s worth noting that the crystals of similar compounds have been grown by isothermal evaporation of the solvent from a solution of the receptor in the presence of glucopyranoside .


Molecular Structure Analysis

The empirical formula for Methyl-β-D-glucopyranoside hemihydrate is C7H14O6 · 0.5H2O . Its molecular weight is 203.19 . The SMILES string representation of its structure is CO[C@@H]1OC@HC@@HC@H[C@H]1O .


Chemical Reactions Analysis

Methyl β-D-glucopyranoside hemihydrate is less reactive at higher pH . The formation of Methyl β-D-glucopyranoside hemihydrate is stereospecific .


Physical And Chemical Properties Analysis

Methyl-β-D-glucopyranoside hemihydrate is a white crystalline powder . It has a melting point range of 107-111 °C . It is soluble in water at 0.1 g/mL, forming a clear, colorless solution .

Scientific Research Applications

  • Chemical Structure Analysis :

    • Methyl beta-d-glucopyranoside hemihydrate has been studied for its carbon-13 chemical shift tensors in single crystals. These studies help in understanding the molecular structure and chemical behavior of such compounds. The research by Liu et al. (1996) in the Journal of the American Chemical Society demonstrates this application (Liu et al., 1996).
  • Crystal Structure and Physical Properties :

    • Research on similar compounds like octyl alpha-D-glucopyranoside monohydrate and hemihydrate by Jeffrey et al. (1987) in Carbohydrate Research provides insights into the crystal structures and mesogenic properties of such substances (Jeffrey et al., 1987).
  • Conformational Analysis :

    • Studies on beta-glycosidic linkages in 13C-labeled glucobiosides, as explored by Olsson et al. (2008) in The Journal of Physical Chemistry B, help in understanding the conformational aspects of similar glucopyranoside compounds (Olsson et al., 2008).
  • Intramolecular Interactions :

    • Research by Raymond et al. (1995) in Carbohydrate Research on methyl beta-cellotrioside monohydrate demonstrates the significance of understanding intramolecular interactions in glucopyranoside derivatives (Raymond et al., 1995).
  • Metabolism and Biomedical Applications :

    • The metabolism of similar compounds, like cyanidin 3-O-beta-D-glucopyranoside in rats, has implications in biomedical research, as studied by Ichiyanagi et al. (2005) in the Journal of Agricultural and Food Chemistry (Ichiyanagi et al., 2005).
  • Biochemical Synthesis :

    • The synthesis of long-chain alkyl glucosides from methyl-β-d-glucopyranoside using cell-bound β-glucosidase, as investigated by Rather et al. (2012) in Bioresource Technology, showcases the biochemical application of these compounds in creating new substances (Rather et al., 2012).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

Future Directions

Methyl-β-D-glucopyranoside is used as a starting material for the biosynthesis of long-chain alkyl glucosides . It is also used as a substrate to identify, differentiate, and characterize β-D-glucosidase . Future research may continue to explore its potential applications in these and other areas.

properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O6.H2O/c1-12-7-6(11)5(10)4(9)3(2-8)13-7;/h3-11H,2H2,1H3;1H2/t3-,4-,5+,6-,7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDRIBVAVJNJDT-DEOAAGHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CO)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl beta-d-glucopyranoside hemihydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GA Jeffrey, S Takagi - Acta Crystallographica Section B: Structural …, 1977 - scripts.iucr.org
Methyl/~-D-glucopyranoside hemihydrate, CTHI406. ½H20, crystallizes in space group P412~ 2 with a= b= 7.433 (1), c= 34.154 (2)~, Z= 8. The structure was solved by MULTAN and …
Number of citations: 84 scripts.iucr.org

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